molecular formula C15H15NO5S B2414700 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid CAS No. 431883-78-2

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid

Cat. No. B2414700
CAS RN: 431883-78-2
M. Wt: 321.35
InChI Key: FCQQSWBWHBFVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the CAS Number: 431883-78-2. It has a molecular weight of 321.35 . The IUPAC name for this compound is 4-methoxy-3-(4-toluidinosulfonyl)benzoic acid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. Toxicity Assessment

A study by Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids. They found these compounds to be of low hazard, with significant effects on the hepatorenal system in animal models. This research provides insight into the safety profile of benzoic acid derivatives in chemical production (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

2. Synthesis Applications

Jonas, Wurziger, and Merck (1987) discussed the synthesis of enantiomerically pure forms of a similar compound, 2-methoxy-4-(S-methyl-N-[(4-methylphenyl)-sulfonyl]-sulfonimidoyl)-benzoic acid. This highlights the compound's relevance in the synthesis of specific enantiomers, important in pharmaceutical research (Jonas, Wurziger, & Merck, 1987).

3. Cardiotonic Drug Synthesis

Lomov (2019) developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in preparing cardiotonic drugs like Sulmazole and Isomazole. This demonstrates the compound's utility in developing treatments for heart-related conditions (Lomov, 2019).

4. O-Demethylating Enzyme Study

Bernhardt et al. (1973) investigated an enzyme system in Pseudomonas putida that interacts with 4-methoxybenzoate and similar compounds. Their research provides insights into microbial metabolism and potential biotechnological applications of benzoic acid derivatives (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

5. Hydrolysis Mechanism in Agriculture

Hemmamda, Calmon, and Calmon (1994) studied the hydrolysis mechanism of agricultural chemicals, leading to the formation of 4-methoxybenzoic acid derivatives. This research is crucial for understanding the environmental impact and degradation pathways of agricultural chemicals (Hemmamda, Calmon, & Calmon, 1994).

6. Luminescent Properties in Chemistry

Sivakumar et al. (2010) synthesized lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including methoxy-substituted versions. They explored how substituents affect the luminescent properties of these compounds, which is vital in material science and photophysics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

7. Microbial Metabolism Research

Deweerd et al. (1988) studied the metabolism of methoxybenzoic acids by anaerobic bacteria. This research helps in understanding microbial processes and potential environmental implications of benzoic acid derivatives (Deweerd, Saxena, Nagle, & Suflita, 1988).

8. Preparative Fermentation Studies

Hsu et al. (2007) conducted fermentation studies with gallic acid, yielding compounds including methoxy-benzoic acid derivatives. This research is significant for understanding fermentation processes and potential applications in biotechnology (Hsu et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQQSWBWHBFVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.